

In Vitro Characterization of BMS-986224: A Technical Guide

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Compound of Interest

Compound Name: BMS-986224

Cat. No.: B6602765

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Introduction

BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).^{[1][2][3]} It has been developed as a potential therapeutic agent for heart failure.^{[1][2]} This document provides a comprehensive overview of the in vitro pharmacological characterization of **BMS-986224**, detailing its binding affinity, functional potency, and signaling profile in comparison to the endogenous ligand, (Pyr1) apelin-13.^{[4][5]}

Core Data Summary

The in vitro activity of **BMS-986224** has been quantified through a series of binding and functional assays. The data highlights its high affinity and potent agonistic activity at the APJ receptor across multiple species.

Table 1: Receptor Binding Affinity

Compound	Species	Receptor	Assay Type	Ki (nM)	Kd (nM)
BMS-986224	Human	APJ	Radioligand Displacement	0.074[6]	0.3[1][4][5][7][8]
BMS-986224	Rat	APJ	Radioligand Displacement	0.049[6]	-
BMS-986224	Monkey	APJ	Radioligand Displacement	Similar to human/rat[4]	-
BMS-986224	Dog	APJ	Radioligand Displacement	Similar to human/rat[4]	-
(Pyr1) apelin-13	Human	APJ	Radioligand Displacement	0.169[6]	-
(Pyr1) apelin-13	Rat	APJ	Radioligand Displacement	0.064[6]	-

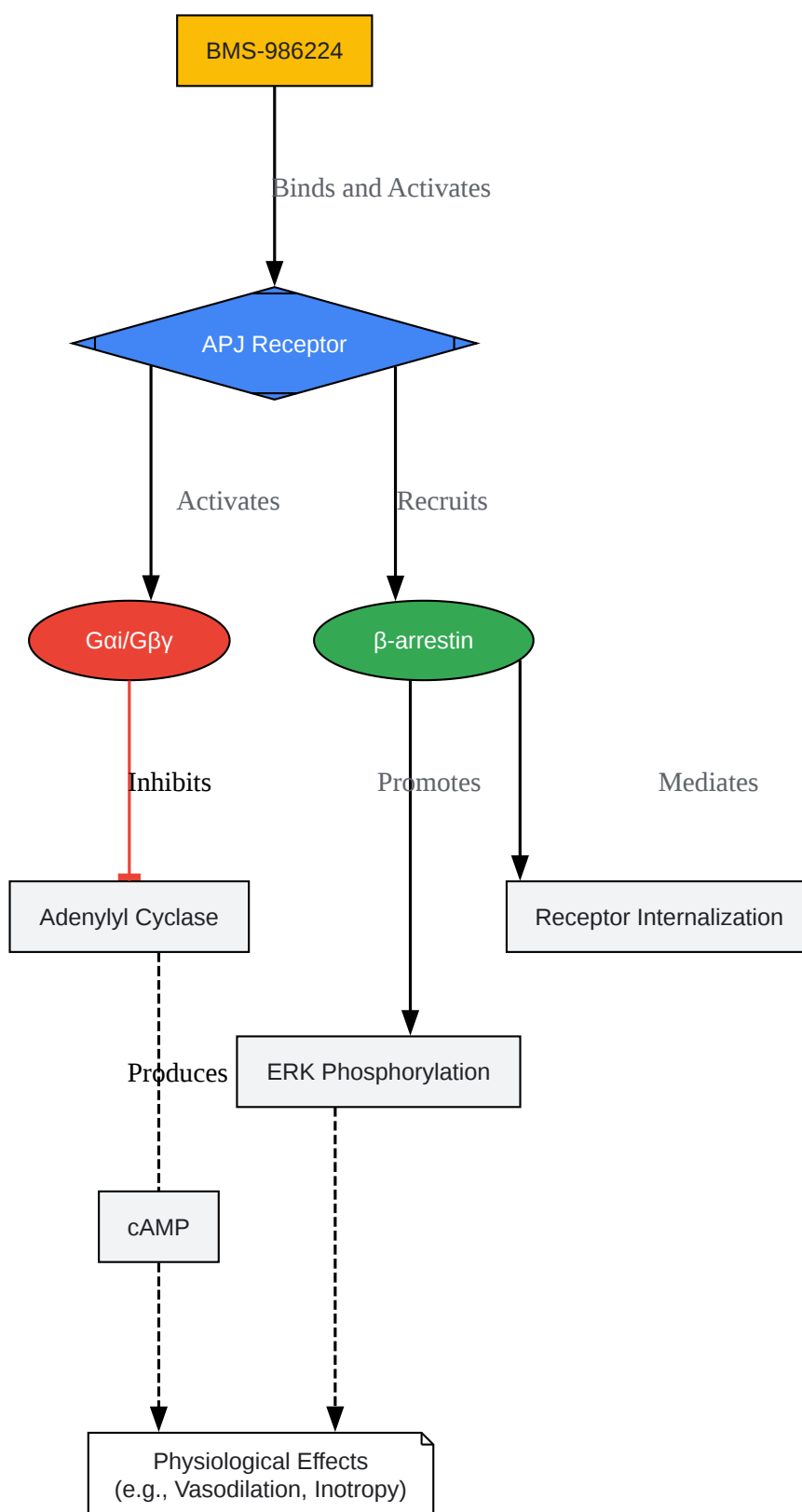
Table 2: Functional Potency

Compound	Assay Type	Cell Line	Species	EC50 (nM)
BMS-986224	cAMP Inhibition	HEK293	Human	0.02[1][9]
BMS-986224	β-arrestin Recruitment	CHO-K1 / HEK293	-	Fully stimulates (0-100 nM)[1][9]
BMS-986224	ERK Phosphorylation	CHO-K1 / HEK293	-	Fully stimulates (0-100 nM)[1][9]
BMS-986224	APJ Internalization	CHO-K1 / HEK293	-	Fully stimulates (0-100 nM)[1][9]

Signaling Pathways and Mechanism of Action

BMS-986224 mimics the action of the endogenous apelin peptides by binding to and activating the APJ receptor. This activation triggers multiple downstream signaling pathways.[10] The primary mechanism involves the activation of Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP)

levels.[10] Additionally, APJ receptor activation by **BMS-986224** stimulates the recruitment of β -arrestin, leading to receptor internalization and activation of other signaling cascades, including the ERK/MAPK pathway.[1][5][7]



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Caption: APJ Receptor Signaling Pathway Activated by **BMS-986224**.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below, based on published information.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of **BMS-986224** for the APJ receptor.
- Principle: This is a competitive binding assay where the test compound (**BMS-986224**) competes with a radiolabeled ligand ($[3H]$ apelin-13) for binding to the APJ receptor expressed in cell membranes.
- Methodology:
 - Cell membranes from HEK293 cells stably expressing the human, monkey, dog, or rat APJ receptor are prepared.
 - Membranes are incubated with a fixed concentration of $[3H]$ apelin-13.
 - Increasing concentrations of unlabeled **BMS-986224** or (Pyr1) apelin-13 (as a positive control) are added to the incubation mixture.
 - Following incubation to allow binding to reach equilibrium, the membranes are washed to separate bound from unbound radioligand.
 - The amount of bound radioactivity is quantified using scintillation counting.
 - The IC_{50} (concentration of competitor that inhibits 50% of specific binding) is determined, and the K_i is calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

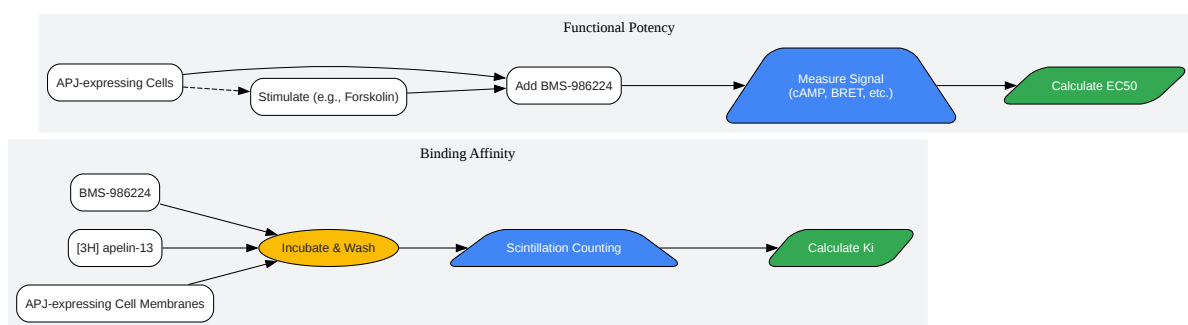
- Objective: To measure the functional potency (EC_{50}) of **BMS-986224** in inhibiting cAMP production.
- Principle: Activation of the $G_{\alpha i}$ -coupled APJ receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

- Methodology:
 - HEK293 cells stably expressing the APJ receptor are seeded in appropriate assay plates.
 - Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
 - Increasing concentrations of **BMS-986224** are added to the cells.
 - After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
 - The concentration-response curve is plotted to determine the EC50 value for cAMP inhibition.

β-Arrestin Recruitment Assay

- Objective: To assess the ability of **BMS-986224** to induce the recruitment of β-arrestin to the APJ receptor.
- Principle: GPCR activation often leads to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization, internalization, and G-protein-independent signaling. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).
- Methodology:
 - A stable cell line (e.g., CHO-K1 or HEK293) is created to co-express the APJ receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
 - Cells are incubated with the BRET substrate (e.g., coelenterazine).
 - Increasing concentrations of **BMS-986224** are added to the cells.
 - Upon agonist-induced proximity of the receptor and β-arrestin, BRET occurs. The light emitted by the acceptor is measured and compared to the light emitted by the donor.

- The BRET ratio is plotted against the compound concentration to generate a dose-response curve.



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Caption: General Workflow for In Vitro Characterization Assays.

Selectivity Profile

GPCR competitive radioligand binding selectivity assays were conducted to evaluate the potential for off-target interactions of **BMS-986224**.^[4] These studies confirmed that **BMS-986224** is a highly selective agonist for the APJ receptor.^[4]^[5]

Conclusion

The in vitro characterization of **BMS-986224** demonstrates that it is a high-affinity, potent, and selective agonist of the APJ receptor.^[4]^[5] Its pharmacological profile closely mimics that of the endogenous peptide (Pyr1) apelin-13, effectively activating downstream signaling pathways

such as Gai-mediated cAMP inhibition and β -arrestin recruitment.[1][4] These findings establish the foundational mechanism of action for **BMS-986224** and support its development as a therapeutic candidate for conditions such as heart failure.

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